

Synthesis and purification of D-Fructose-d-1 for research purposes.

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Compound of Interest

Compound Name: *D-Fructose-d-1*

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An In-depth Technical Guide to the Synthesis and Purification of **D-Fructose-d-1** for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of **D-Fructose-d-1**, a critical isotopically labeled monosaccharide for metabolic research and drug development. The following sections detail both enzymatic and chemical synthesis routes, purification protocols, and relevant quantitative data.

Synthesis of D-Fructose-d-1

The preparation of **D-Fructose-d-1** can be approached through two primary strategies: enzymatic isomerization of D-Glucose-d-1 and a multi-step chemical synthesis involving protection, oxidation, deuteration, and deprotection.

Enzymatic Synthesis via Isomerization of D-Glucose-d-1

This is often the more straightforward approach, leveraging the high specificity of enzymes. The process begins with the synthesis of the precursor, D-Glucose-d-1, followed by its enzymatic conversion to **D-Fructose-d-1**.

1.1.1. Synthesis of D-Glucose-d-1

A common method for introducing a label at the C1 position of glucose is the cyanohydrin synthesis, starting from D-arabinose. For deuterium labeling, a deuterated cyanide source would be utilized, followed by reduction. The overall radiochemical yields for analogous C14-labeled syntheses have been reported to be around 50%^[1].

1.1.2. Experimental Protocol: Enzymatic Isomerization

This protocol is based on established methods for glucose isomerization^{[2][3][4]}.

Materials:

- D-Glucose-d-1
- Immobilized glucose isomerase (e.g., from *Streptomyces murinus*)^{[4][5]}
- Phosphate buffer (pH 7.5)^[2]
- Magnesium sulfate (MgSO₄) solution (as a cofactor)^[2]
- Deionized water

Equipment:

- Jacketed batch reactor with temperature control and stirring
- pH meter
- High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

- Prepare a solution of D-Glucose-d-1 in deionized water. The concentration can range from 10% to 50% (w/v)^{[2][4]}.
- Add phosphate buffer to maintain a pH of approximately 7.5 and MgSO₄ solution to the required concentration (e.g., 0.02 M)^[2].

- Heat the solution to the optimal temperature for the glucose isomerase, typically between 60°C and 80°C[2][6].
- Introduce the immobilized glucose isomerase to the reactor.
- Maintain constant stirring and monitor the reaction progress by taking aliquots at regular intervals and analyzing the ratio of D-Glucose-d-1 to **D-Fructose-d-1** by HPLC.
- The reaction is an equilibrium process. Continue the reaction until the equilibrium is reached, which typically results in a mixture of approximately 42-50% fructose[2][7]. This can take several hours to over a day depending on the enzyme activity and reaction conditions.
- Once equilibrium is achieved, stop the reaction by separating the immobilized enzyme from the solution by filtration. The resulting solution contains a mixture of **D-Fructose-d-1**, unreacted D-Glucose-d-1, and minor byproducts.

Chemical Synthesis of D-Fructose-d-1

This route offers an alternative when enzymatic methods are not feasible and involves several standard organic chemistry transformations.

1.2.1. Protection of D-Fructose

To achieve selective deuteration at the C1 position, the other hydroxyl groups must be protected. A common method is the formation of isopropylidene acetals.

1.2.2. Experimental Protocol: Chemical Synthesis

Step 1: Protection of D-Fructose

- React D-fructose with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Step 2: Oxidation of the C1-Hydroxyl Group

- Selectively oxidize the primary hydroxyl group at the C1 position of the protected fructose to an aldehyde using a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

Step 3: Deuteration of the C1-Aldehyde

- Reduce the aldehyde intermediate with a deuterium source, such as sodium borodeuteride (NaBD_4), to introduce the deuterium atom at the C1 position[8][9][10]. The reaction is typically carried out in an alcoholic solvent.

Step 4: Deprotection

- Remove the isopropylidene protecting groups by acid-catalyzed hydrolysis (e.g., using aqueous acetic acid or dilute sulfuric acid) to yield **D-Fructose-d-1**[11][12][13].

Purification of D-Fructose-d-1

Following synthesis, **D-Fructose-d-1** must be purified from unreacted starting materials (especially D-Glucose-d-1 in the enzymatic route), co-products, and salts. Preparative High-Performance Liquid Chromatography (HPLC) with ion-exchange resins is a highly effective method for this separation[14][15][16].

Experimental Protocol: Preparative HPLC Purification

Materials:

- Crude **D-Fructose-d-1** solution
- Deionized water (HPLC grade)

Equipment:

- Preparative HPLC system with a fraction collector
- Ion-exchange column (e.g., AmberLite™ CR99 in the calcium form)[14]
- Refractive Index (RI) detector

Procedure:

- Equilibrate the preparative ion-exchange column with deionized water.
- Load the crude **D-Fructose-d-1** solution onto the column.

- Elute the column with deionized water at a controlled flow rate and temperature. Fructose interacts more strongly with the calcium form of the resin than glucose, resulting in a longer retention time for fructose[14].
- Monitor the elution profile using the RI detector. Collect fractions corresponding to the **D-Fructose-d-1** peak.
- Pool the pure fractions and remove the water by lyophilization (freeze-drying) to obtain solid, purified **D-Fructose-d-1**.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and purification processes.

Table 1: Quantitative Data for Enzymatic Synthesis of **D-Fructose-d-1**

Parameter	Typical Value	Reference
Glucose to Fructose Conversion	42 - 50%	[2][7]
Fructose Yield (from Glucose)	30 - 40%	[6][7]
Reaction Temperature	60 - 80 °C	[2][6]
Reaction pH	~7.5	[2]

Table 2: Quantitative Data for Purification of **D-Fructose-d-1**

Parameter	Typical Value	Reference
Fructose Purity after HPLC	> 90%	[14]
Recovery from HPLC	High (specific values depend on loading and cut strategy)	
Isotopic Enrichment	> 98% (dependent on starting material)	Assumed based on commercially available deuterated reagents

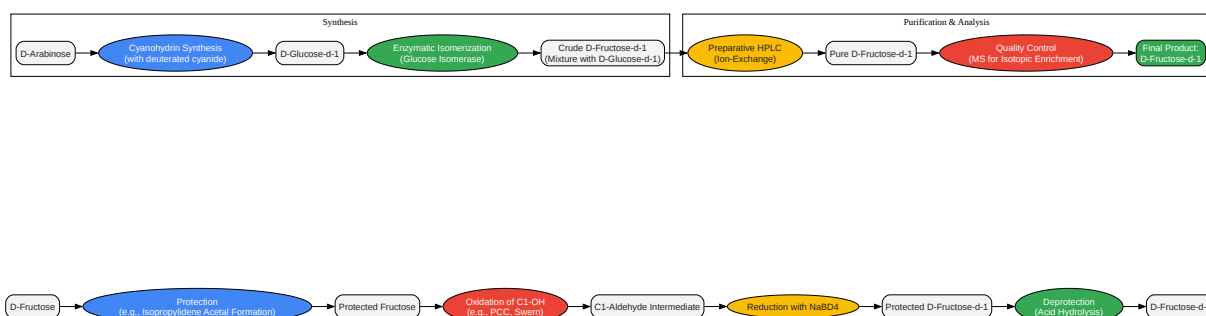
Quality Control

The purity and isotopic enrichment of the final **D-Fructose-d-1** product should be confirmed using appropriate analytical techniques.

- Purity: HPLC with refractive index detection can be used to assess chemical purity.
- Isotopic Enrichment: Mass spectrometry (e.g., GC-MS of a suitable derivative or high-resolution MS) is employed to determine the level of deuterium incorporation[17][18][19][20][21].

Visualizations

Diagrams of Synthetic Pathways and Workflows



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